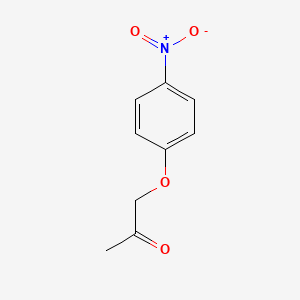

1-(4-Nitrophenoxy)propan-2-one

Description

1-(4-Nitrophenoxy)propan-2-one is a ketone derivative featuring a 4-nitrophenoxy substituent. It is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, yielding a white solid with a 72% isolated yield . Its structural identity is confirmed by spectral data, which align with prior reports (e.g., Chem. Commun., 2013) .

Properties

CAS No. |

6698-72-2 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

1-(4-nitrophenoxy)propan-2-one |

InChI |

InChI=1S/C9H9NO4/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3 |

InChI Key |

BTPOVNGEGQQHIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

This compound vs. 1-(4-Trifluoroethoxyphenyl)propan-2-one

- Structural Difference: The latter replaces the nitrophenoxy group with a 2,2,2-trifluoroethoxy moiety .

- Electronic Impact: Both substituents are electron-withdrawing, but the trifluoroethoxy group introduces stronger inductive effects due to fluorine’s electronegativity.

This compound vs. 1-(4-Methoxyphenyl)propan-2-one

- Structural Difference : The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature .

- Reactivity : Methoxy-substituted derivatives exhibit higher electron density on the aromatic ring, favoring electrophilic substitutions (e.g., nitration or halogenation) at ortho/para positions. In contrast, nitro groups direct reactions to meta positions .

This compound vs. 1-(4-Hydroxyphenyl)propan-2-one

This compound vs. 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a)

- Structural Features: Compound 3a includes an acetyl group and a phenolic hydroxyl group, enabling chelation with metal ions (e.g., Fe³⁺, as shown by a green ferric chloride test) .

- Applications: The hydroxyl group in 3a facilitates further functionalization (e.g., benzofuran synthesis), whereas the nitro group in this compound may limit such reactivity due to steric and electronic effects .

Fluorinated Analogues

This compound vs. 1-(4-Fluoro-2-nitrophenyl)propan-2-one

- Fluorine’s Role : The fluorine atom in the latter compound enhances metabolic stability and lipophilicity, making it suitable for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.